molecular formula C12H6Cl2F2N2O B287543 2,6-dichloro-5-fluoro-N-(2-fluorophenyl)nicotinamide

2,6-dichloro-5-fluoro-N-(2-fluorophenyl)nicotinamide

Cat. No. B287543
M. Wt: 303.09 g/mol
InChI Key: FJEDTCOZJLYRSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dichloro-5-fluoro-N-(2-fluorophenyl)nicotinamide, also known as DFN, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of nicotinamide derivatives and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2,6-dichloro-5-fluoro-N-(2-fluorophenyl)nicotinamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of NAD+. NAD+ is an important coenzyme involved in various cellular processes, including energy metabolism and DNA repair. By inhibiting NAD+ biosynthesis, 2,6-dichloro-5-fluoro-N-(2-fluorophenyl)nicotinamide may disrupt these processes and induce cell death in cancer cells.
Biochemical and Physiological Effects:
2,6-dichloro-5-fluoro-N-(2-fluorophenyl)nicotinamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. 2,6-dichloro-5-fluoro-N-(2-fluorophenyl)nicotinamide has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK pathway.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,6-dichloro-5-fluoro-N-(2-fluorophenyl)nicotinamide in lab experiments is its potent anti-tumor activity. It has been shown to exhibit activity against a wide range of cancer cell lines, making it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using 2,6-dichloro-5-fluoro-N-(2-fluorophenyl)nicotinamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for the study of 2,6-dichloro-5-fluoro-N-(2-fluorophenyl)nicotinamide. One area of interest is the development of new anti-cancer drugs based on the structure of 2,6-dichloro-5-fluoro-N-(2-fluorophenyl)nicotinamide. Researchers are also interested in studying the mechanisms of 2,6-dichloro-5-fluoro-N-(2-fluorophenyl)nicotinamide's anti-tumor activity in more detail, as well as exploring its potential applications in other areas of scientific research, such as neurodegenerative diseases and inflammation. Finally, there is a need for further studies on the pharmacokinetics and toxicity of 2,6-dichloro-5-fluoro-N-(2-fluorophenyl)nicotinamide, in order to determine its safety and efficacy as a potential therapeutic agent.

Synthesis Methods

2,6-dichloro-5-fluoro-N-(2-fluorophenyl)nicotinamide can be synthesized by reacting 2,6-dichloro-5-fluoronicotinoyl chloride with 2-fluoroaniline in the presence of a base such as triethylamine. The reaction proceeds via an amide coupling mechanism and yields 2,6-dichloro-5-fluoro-N-(2-fluorophenyl)nicotinamide as a white solid with a melting point of 218-220°C.

Scientific Research Applications

2,6-dichloro-5-fluoro-N-(2-fluorophenyl)nicotinamide has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to exhibit potent anti-tumor activity in vitro and in vivo, making it a promising candidate for the development of new anti-cancer drugs. 2,6-dichloro-5-fluoro-N-(2-fluorophenyl)nicotinamide has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.

properties

Product Name

2,6-dichloro-5-fluoro-N-(2-fluorophenyl)nicotinamide

Molecular Formula

C12H6Cl2F2N2O

Molecular Weight

303.09 g/mol

IUPAC Name

2,6-dichloro-5-fluoro-N-(2-fluorophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H6Cl2F2N2O/c13-10-6(5-8(16)11(14)18-10)12(19)17-9-4-2-1-3-7(9)15/h1-5H,(H,17,19)

InChI Key

FJEDTCOZJLYRSF-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=C(N=C2Cl)Cl)F)F

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=C(N=C2Cl)Cl)F)F

Origin of Product

United States

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